3,4-Dibromo-Mal-PEG4-Acid is a specialized chemical compound that features a polyethylene glycol (PEG) moiety linked to a dibromomaleimide structure. This compound is notable for its hydrophilic properties and its ability to facilitate site-specific conjugation reactions, making it valuable in various biochemical applications, particularly in drug development and bioconjugation strategies. The dibromomaleimide group allows for efficient attachment to thiol-containing molecules, which is crucial in the formation of stable thioether bonds.
3,4-Dibromo-Mal-PEG4-Acid is commercially available from several chemical suppliers, including AxisPharm and MedChemExpress. These suppliers provide high-purity variants suitable for research and development purposes. The compound is typically synthesized through controlled chemical processes that ensure the integrity and functionality of the reactive groups.
This compound falls under the category of PEG linkers and maleimide derivatives, which are widely used in bioconjugation chemistry. It is classified as a reactive polymer due to its ability to form covalent bonds with biomolecules, facilitating the development of antibody-drug conjugates and other therapeutic agents.
The synthesis of 3,4-Dibromo-Mal-PEG4-Acid generally involves the reaction of maleic anhydride derivatives with brominated compounds, followed by the attachment of a PEG moiety. The process can be carried out under mild conditions to preserve the integrity of sensitive functional groups.
The molecular structure of 3,4-Dibromo-Mal-PEG4-Acid consists of:
3,4-Dibromo-Mal-PEG4-Acid participates in several key reactions:
The dibromomaleimide structure allows for high-yielding and site-specific conjugation reactions, which are essential for creating homogenous bioconjugates. This selectivity minimizes side reactions that could compromise product integrity.
The mechanism of action for 3,4-Dibromo-Mal-PEG4-Acid primarily involves its ability to selectively react with thiols:
3,4-Dibromo-Mal-PEG4-Acid has several significant applications in scientific research:
Maleimide-PEG hybrids represent a strategic advancement in bioconjugation chemistry, designed to overcome historical limitations in stability, solubility, and site-specificity. The core structure of 3,4-Dibromo-Mal-PEG4-Acid (CAS 2434639-17-3) exemplifies this innovation, integrating a dibromomaleimide moiety with a tetraethylene glycol (PEG4) spacer terminated in a carboxylic acid. This architecture addresses critical challenges in therapeutic conjugate development:
Table 1: Molecular Characteristics of 3,4-Dibromo-Mal-PEG4-Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₁Br₂NO₈ | [3] [7] |
Molecular Weight | 503.14 g/mol | [3] [7] |
CAS Registry | 2434639-17-3 | [3] [10] |
SMILES | O=C(CCOCCOCCOCCOCCN1C(C(Br)=C(C1=O)Br)=O)O | [8] |
InChIKey | JMJVXNRBNZBUFV-UHFFFAOYSA-N | [8] |
The development of antibody-drug conjugates (ADCs) necessitated linkers balancing stability during circulation and precise payload release at target sites. Early maleimide linkers faced limitations in conjugation efficiency and in vivo stability, prompting innovations like dibromomaleimide derivatives:
Table 2: Evolution of Maleimide Linker Technology in ADCs
Generation | Example Linker | Advantages | Limitations |
---|---|---|---|
First-Generation | Maleimidocaproyl | Simple synthesis, cysteine-specific | Heterogeneous conjugation, low plasma stability |
Second-Generation | Dibromomaleimide (non-PEG) | Two-point attachment, improved stability | Poor aqueous solubility |
Third-Generation | 3,4-Dibromo-Mal-PEG4-Acid | Enhanced solubility, controlled payload release | Requires light/temperature control* |
3,4-Dibromo-Mal-PEG4-Acid exemplifies a "dual-reactivity" molecular design, enabling sequential or orthogonal conjugation strategies critical for complex bioconjugates:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3